

# An In-Depth Technical Guide to Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

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## Compound of Interest

**Compound Name:** Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

**Cat. No.:** B1522696

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate**, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and chemical analysis, this document details the compound's structure, properties, a robust synthesis protocol, and its potential applications, offering valuable insights for professionals in the field.

## Compound Identification and Physicochemical Properties

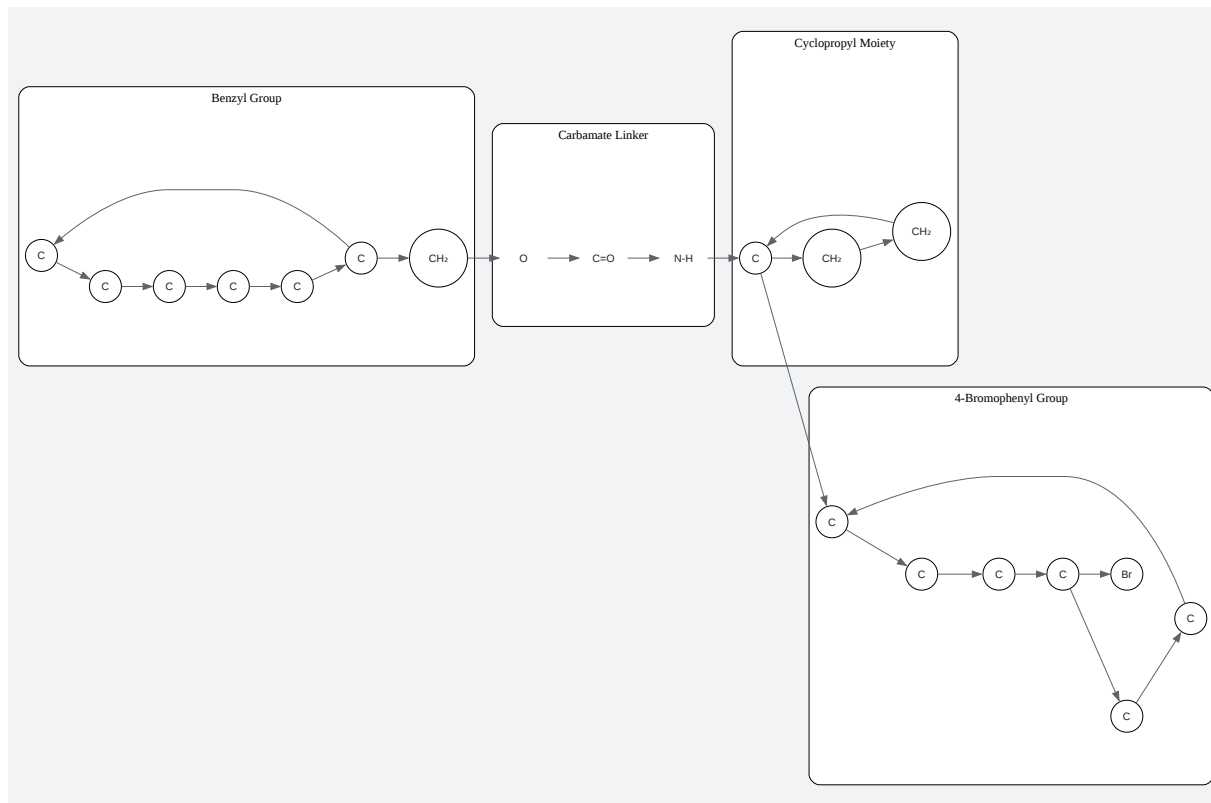
**Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate** is a synthetic organic compound featuring a core structure that combines a 4-bromophenyl group, a cyclopropyl ring, and a benzyl carbamate moiety. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of complex molecular architectures and as a candidate for biological screening.

Table 1: Physicochemical Properties

Property	Value	Source/Method
CAS Number	1187386-06-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>17</sub> H <sub>16</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	346.22 g/mol	<a href="#">[1]</a>
Appearance	Predicted: White to off-white solid	Based on analogous compounds
Solubility	Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water	Based on structural features

## Chemical Structure

The structure of **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate** is characterized by the presence of several key functional groups that dictate its chemical behavior and potential utility.



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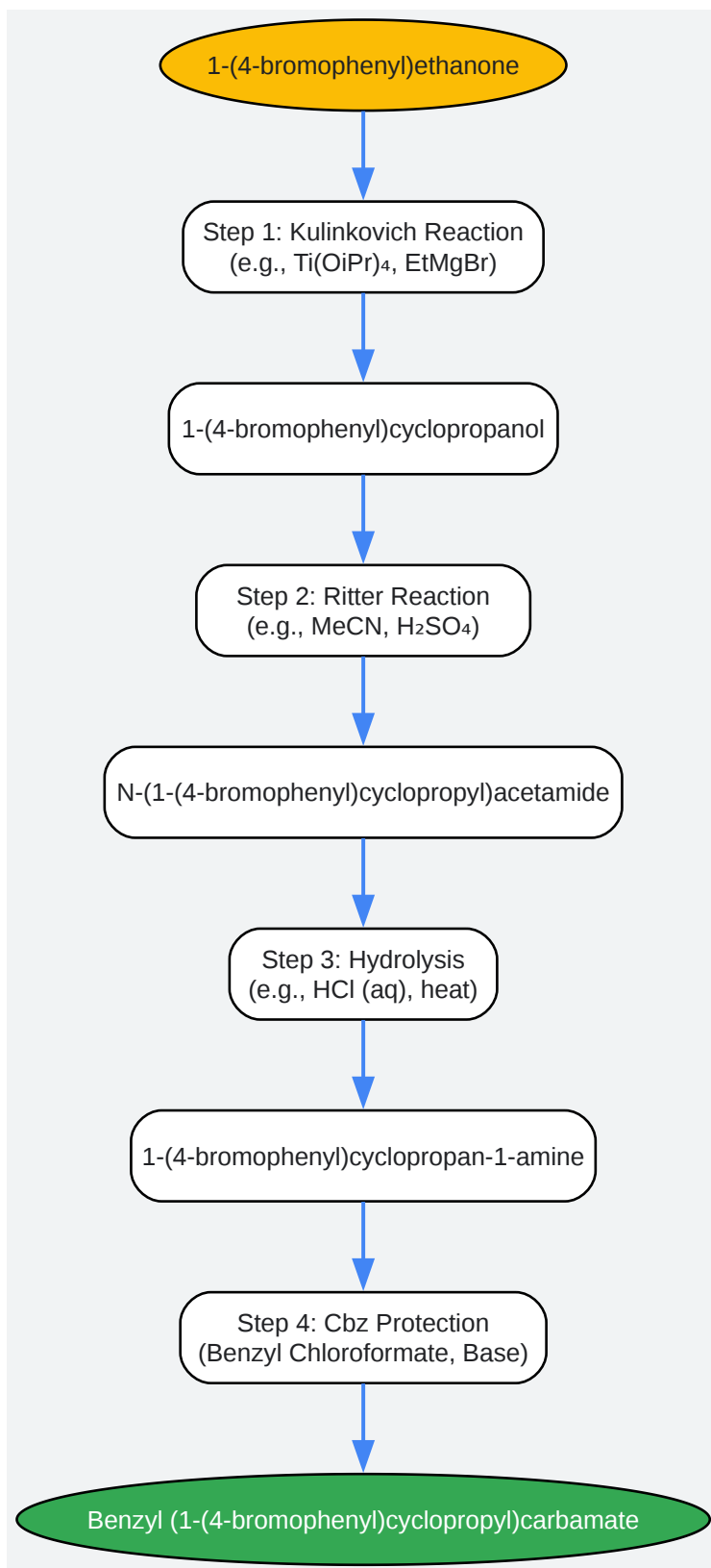
Caption: Chemical structure of **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

## Synthesis and Characterization

While a specific, peer-reviewed synthesis for **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate** has not been identified in the current literature, a logical and robust synthetic route can be designed based on well-established chemical transformations. The proposed synthesis involves a two-step process starting from the corresponding ketone.

## Proposed Synthetic Workflow

The synthesis initiates with the formation of the key intermediate, 1-(4-bromophenyl)cyclopropan-1-amine, followed by the protection of the amine group with a benzyloxycarbonyl (Cbz) group.



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Caption: Proposed synthetic workflow for **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

## Experimental Protocol

Step 1-3: Synthesis of 1-(4-bromophenyl)cyclopropan-1-amine (Intermediate)

This intermediate can be synthesized via several established methods for producing cyclopropylamines. A common route involves the formation of a cyclopropanol from the corresponding ketone, followed by a Ritter reaction and subsequent hydrolysis.

Step 4: Synthesis of **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate**

This step involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate. This is a standard and widely used reaction in organic synthesis for amine protection.<sup>[4][5][6][7]</sup>

- **Dissolution:** Dissolve 1-(4-bromophenyl)cyclopropan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a base, for example, triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate, to the reaction mixture and cool to 0 °C in an ice bath.
- **Addition of Protecting Agent:** Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

## Predicted Analytical Data

Based on the structure, the following analytical data can be predicted for **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
$^1\text{H}$ NMR	$\delta$ ~7.5-7.2 (m, 9H, Ar-H), ~5.1 (s, 2H, -OCH <sub>2</sub> -Ph), ~1.2-1.0 (m, 4H, cyclopropyl-H)
$^{13}\text{C}$ NMR	$\delta$ ~155 (C=O), ~140-120 (Ar-C), ~67 (-OCH <sub>2</sub> -), ~35 (quaternary cyclopropyl-C), ~15 (cyclopropyl-CH <sub>2</sub> )
Mass Spec (ESI+)	m/z = 346.0 [M+H] <sup>+</sup> , 348.0 [M+2+H] <sup>+</sup> (due to Br isotope)

## Applications in Drug Development and Medicinal Chemistry

**Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate** incorporates two key pharmacophores: the cyclopropylamine moiety and the carbamate linker. Both are of significant interest in drug design.

- **The Cyclopropylamine Motif:** The cyclopropane ring is a "bioisostere" for various functional groups and can introduce conformational rigidity into a molecule. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Cyclopropylamine derivatives are found in a range of biologically active compounds, including enzyme inhibitors and agrochemicals.<sup>[3][8][9][10]</sup> The strained three-membered ring also influences the electronic properties of the adjacent amine.
- **The Carbamate Linker:** The carbamate group is a stable analogue of the peptide bond and is frequently used in peptidomimetics to improve metabolic stability and cell permeability. The benzyloxycarbonyl (Cbz) group, in particular, is a widely used protecting group for amines in the synthesis of complex molecules, including pharmaceuticals.<sup>[4][7]</sup> Its removal under specific conditions, such as hydrogenolysis, allows for further synthetic modifications.<sup>[5]</sup>

The presence of the bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for high-throughput screening.

## Self-Validating Protocols and Trustworthiness

The described synthetic protocol is based on highly reliable and well-documented chemical reactions. The Cbz protection of amines is a cornerstone of peptide and medicinal chemistry, known for its high yields and predictability. The successful synthesis can be validated at each step through standard analytical techniques:

- **TLC:** To monitor reaction progress and determine the optimal reaction time.
- **NMR Spectroscopy:** To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- **Mass Spectrometry:** To confirm the molecular weight of the product and the presence of the characteristic bromine isotopic pattern.
- **Purity Analysis:** High-performance liquid chromatography (HPLC) can be employed to determine the purity of the final compound.

By following these established analytical procedures, a researcher can have high confidence in the identity and quality of the synthesized **Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate**.

## Conclusion

**Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate** is a molecule with significant potential as a building block in the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the primary literature, can be reliably achieved through standard and well-understood synthetic transformations. The combination of the biologically relevant cyclopropylamine motif, the stable carbamate linker, and the synthetically versatile bromophenyl group makes this compound a valuable tool for medicinal chemists. This guide provides a solid foundation for the synthesis, characterization, and potential application of this promising chemical entity.

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